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triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-1H-1,2,4-triazole is a heterocyclic aromatic compound that serves as a crucial
scaffold in medicinal chemistry and materials science. The 1,2,4-triazole ring is a key
pharmacophore found in a wide array of therapeutic agents, including well-known antifungal
and anticancer drugs. The presence of a phenyl group at the 3-position imparts specific steric
and electronic properties that influence the molecule's biological activity and physical
characteristics. This technical guide provides a comprehensive overview of the core chemical
and physical properties of 3-Phenyl-1H-1,2,4-triazole, its spectroscopic profile, common
synthetic routes, and its significance as a precursor for derivatives with broad biological
activities.

Chemical and Physical Properties

The fundamental properties of 3-Phenyl-1H-1,2,4-triazole are summarized below. The
molecule exists in tautomeric forms, primarily the 1H, 2H, and 4H forms, with the 2H tautomer
often being prevalent. Data presented here may correspond to a specific tautomer or a
predicted value for the mixture.
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Table 1: Summary of Physical and Chemical Properties

Property Value Source
Molecular Formula CsH7Ns N/A
Molecular Weight 145.16 g/mol N/A
Appearance Crystalline solid General Observation
Melting Point 177 °C (for 2H-tautomer) [1]
Boiling Point 332.7 £ 25.0 °C (Predicted) [1]
9.82 £ 0.20 (Predicted, for 2H-
pKa [1]
tautomer)
Soluble in polar organic
B solvents like ethanol and
Solubility [2]

methanol; limited solubility in

water.

Note: The unsubstituted 1H-1,2,4-triazole has experimental pKa values of 2.45 (for the

conjugate acid) and 10.26.[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 3-

Phenyl-1H-1,2,4-triazole. While specific high-resolution spectra for this exact compound are

not readily available in the cited literature, the expected and characteristic data based on its

structure and analysis of similar derivatives are compiled below.

Table 2: Summary of Spectroscopic Data
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Technique Characteristic Peaks / Signals
Expected Signals (in CDCls or DMSO-ds): *
~8.0-8.2 ppm (m, 2H, ortho-protons of phenyl

H NMR ring) « & ~7.4-7.6 ppm (m, 3H, meta/para-
protons of phenyl ring) ¢ & ~8.5-9.0 ppm (s, 1H,
C5-H of triazole ring) * & ~13-15 ppm (br s, 1H,
N-H of triazole ring, if not exchanged)
Expected Signals (in CDCls or DMSO-de): * 6

13C NMR ~160-165 ppm (C3-Phenyl) « 6 ~145-150 ppm

(C5-H) « 6 ~125-135 ppm (Phenyl carbons)

IR Spectroscopy

« 3150-3100 cm~1 (N-H stretching)[4] « 3100-
3000 cm~1 (Aromatic C-H stretching)[4] « 1600-
1550 cm~1 (C=N stretching)[5] ¢ 1540-1500
cm~1 (N=N stretching)[4] * 1500-1400 cm™1
(Aromatic C=C stretching)[4][5]

Mass Spectrometry

* Molecular lon (M*): m/z 145 « Key Fragments:
Ring cleavage is common. Characteristic
fragmentation of the 1,2,4-triazole ring involves
the loss of molecules like HCN (m/z 27) or N2
(m/z 28)[6].

Synthesis and Experimental Protocols
General Synthesis Workflow

A common and efficient method for synthesizing 1,2,4-triazole derivatives involves the

condensation and cyclization of a carboxylic acid hydrazide with formamide. This

straightforward approach provides good yields and tolerates a variety of functional groups.[7]
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A generalized workflow for the synthesis of 3-Phenyl-1H-1,2,4-triazole.

Experimental Protocols

Synthesis of 3-Phenyl-1H-1,2,4-triazole (Representative Protocol)

o A mixture of benzohydrazide (1 mole equivalent) and formamide (5-10 mole equivalents) is
placed in a round-bottom flask equipped with a reflux condenser.

e The mixture is heated to 150-180 °C and refluxed for 4-6 hours. The reaction progress can
be monitored using Thin Layer Chromatography (TLC).

e Upon completion, the reaction mixture is cooled to room temperature, during which the
product often precipitates.

e The mixture is then poured into ice-cold water to induce further precipitation.

e The resulting solid is collected by vacuum filtration, washed with cold water, and dried.
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 Further purification can be achieved by recrystallization from a suitable solvent system, such
as ethanol/water.[8]

Characterization Protocols

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are typically
recorded on a 300, 400, or 600 MHz spectrometer.[9][10] The sample is dissolved in a
deuterated solvent (e.g., CDCIls or DMSO-ds), and chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[9]

« Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer, typically
with samples prepared as KBr pellets.[9] Absorption bands are reported in wavenumbers
(cm™1).

e Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron
lonization (EI) or Electrospray lonization (ESI).[6] High-resolution mass spectrometry
(HRMS) is used to confirm the elemental composition.[10]

Biological Activity and Significance

The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, and its derivatives are
known to exhibit a vast range of biological activities. While 3-Phenyl-1H-1,2,4-triazole itself is
primarily a synthetic intermediate, the core structure it provides is fundamental to the
therapeutic action of many drugs. The introduction of various substituents onto the phenyl ring
or the triazole nitrogen atoms allows for the fine-tuning of activity against different biological
targets.

1,2,4-Triazole Core

e.g., Fluconazole /vs. Gram +/- bacteria /e.g., Letrozole

Antifungal Antimicrobial Anticancer Anti-inflammatory Anticonvulsant An_tltu_bercular,
Antioxidant, etc.

Click to download full resolution via product page

The diverse biological activities stemming from the core 1,2,4-triazole scaffold.
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The wide-ranging bioactivity of 1,2,4-triazole derivatives makes this class of compounds a
subject of intense research in the development of new therapeutic agents. Studies have shown
that these compounds can act as inhibitors of crucial enzymes, interact with cellular receptors,
and disrupt microbial cell membranes, highlighting their versatility as drug candidates.

Conclusion

3-Phenyl-1H-1,2,4-triazole is a foundational molecule with well-defined, albeit partially
predicted, chemical and physical properties. Its true value lies in its role as a versatile building
block for the synthesis of a multitude of derivatives with significant pharmacological potential.
The stability of the triazole ring combined with the synthetic accessibility of its derivatives
ensures that it will remain a molecule of high interest to researchers in medicinal chemistry,
drug discovery, and agrochemical development. This guide provides the core technical data
and protocols necessary for professionals working with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical and physical properties of 3-Phenyl-1H-1,2,4-
triazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1328769#chemical-and-physical-properties-of-3-
phenyl-1h-1-2-4-triazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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